molecular formula C11H15N3O5 B2755897 Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate CAS No. 146255-50-7

Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B2755897
CAS No.: 146255-50-7
M. Wt: 269.257
InChI Key: TXRZAEONSQNLIK-UHFFFAOYSA-N
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Description

Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (CAS: 146255-50-7) is a pyridine derivative featuring a hydrazino substituent at the 6-position and two ethyl ester groups at the 3,5-positions. Its molecular formula is C₁₂H₁₆N₃O₅, with a molecular weight of 297.28 g/mol. The compound’s hydrazine moiety (-NH-NH₂) provides nucleophilic reactivity, enabling applications in medicinal chemistry as a precursor for synthesizing heterocyclic scaffolds or enzyme inhibitors .

Properties

IUPAC Name

diethyl 2-hydrazinyl-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-3-18-10(16)6-5-7(11(17)19-4-2)9(15)13-8(6)14-12/h5H,3-4,12H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRZAEONSQNLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)NN)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate typically involves the reaction of diethyl 2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The core pyridinedicarboxylate structure allows diverse functionalization. Key analogues include:

Compound Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (Target) Hydrazino (-NH-NH₂) C₁₂H₁₆N₃O₅ 297.28 146255-50-7 Nucleophilic hydrazine; potential for Schiff base or heterocycle formation
Diethyl 6-{2-[(dimethylamino)methylene]hydrazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate Dimethylamino-methylene hydrazino C₁₄H₂₀N₄O₅ 324.34 321432-01-3 Electron-donating dimethylamino group enhances solubility; stabilized hydrazone
Diethyl 6-(2-[(4-chloroanilino)carbonyl]hydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate 4-Chloroanilino-carbonyl hydrazino C₁₈H₁₉ClN₄O₆ 422.82 321432-00-2 Chlorophenyl group improves lipophilicity; may enhance enzyme binding affinity
Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate 4-Methoxyphenyl-piperazino C₂₂H₂₇N₃O₆ 429.47 338396-57-9 Bulky piperazino group increases steric hindrance; potential CNS activity
Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate Ethoxy (-OCH₂CH₃) C₁₃H₁₇NO₅ 267.28 N/A Ether substituent reduces reactivity; improved metabolic stability
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., 4-chloroanilino in CAS 321432-00-2) increase electrophilicity at the hydrazino nitrogen, favoring interactions with biological targets .
  • Steric Effects: Bulky substituents like piperazino (CAS 338396-57-9) may hinder molecular packing, as seen in crystal structures of related compounds (e.g., C19H21NO4 in , which adopts a planar pyridine ring with ester groups on opposing sides) .
  • Solubility: Dimethylamino-methylene derivatives (CAS 321432-01-3) exhibit enhanced aqueous solubility due to polar tertiary amines, whereas lipophilic groups (e.g., 4-chlorophenyl) improve membrane permeability .

Biological Activity

Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article compiles available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H14N4O4
Molecular Weight270.26 g/mol
Melting PointNot specified
SolubilitySoluble in DMF and DMSO
CAS NumberNot listed

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may inhibit specific enzymes or pathways involved in inflammatory responses and cellular proliferation.

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various animal models. For instance, studies have demonstrated its efficacy in inhibiting the production of pro-inflammatory cytokines in vitro and in vivo.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against several bacterial strains. This is particularly relevant for developing new antibiotics amid rising resistance issues.
  • Anticancer Effects : The compound has been evaluated for its potential anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Inflammation : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis.

Research Findings

Recent research has focused on elucidating the structure-activity relationships (SAR) associated with diethyl 6-hydrazino derivatives. The following findings are notable:

  • Structure Activity Relationship : Variations in substituents on the hydrazine moiety significantly affect biological potency. For example, compounds with electron-withdrawing groups displayed enhanced anti-inflammatory activity.
  • In Vivo Efficacy : In vivo studies have confirmed that the compound can effectively modulate immune responses without significant toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous dihydropyridine derivatives (e.g., Hantzsch esters) are synthesized via cyclocondensation of alkyl acetoacetates, aldehydes, and ammonia. For the hydrazino-substituted variant, hydrazine could replace ammonia in the reaction. Post-synthetic oxidation (e.g., using activated carbon under oxygen) may introduce the 2-oxo group, as demonstrated in related pyridine syntheses . Purification via column chromatography or recrystallization is advised.

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar compounds (e.g., C₁₉H₂₁NO₄), monoclinic systems (space group P2₁/c) with cell parameters a = 11.204 Å, b = 8.368 Å, c = 18.817 Å, and β = 99.366° have been resolved using Mo Kα radiation (λ = 0.71073 Å). Hydrogen bonding interactions (e.g., C–H···N, d = 3.370 Å) should be analyzed to confirm molecular packing .

Q. What solvents are suitable for handling this compound?

  • Methodological Answer : Based on structurally related dihydropyridines, solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For aqueous compatibility, prepare stock solutions in DMF and dilute with PBS (pH 7.2), though aqueous solutions should be used immediately due to instability . Avoid prolonged exposure to moisture or light.

Q. How can initial biological activity screening be conducted?

  • Methodological Answer : Test antimicrobial activity via broth microdilution assays against Staphylococcus aureus strains (e.g., ATCC 25923) with NorA/MsrA efflux pumps. Use positive controls (e.g., reserpine) and measure minimum inhibitory concentrations (MICs). For enzyme inhibition, employ fluorescence-based ATPase assays to quantify pump inhibition .

Advanced Research Questions

Q. How does the hydrazino group influence reaction mechanisms in photoredox catalysis?

  • Methodological Answer : The hydrazino moiety may act as a radical trap or electron donor in photoredox systems. Compare its redox potential (via cyclic voltammetry) to Ru/Ir catalysts. In Hantzsch ester-like reactions, monitor hydrogen atom transfer (HAT) kinetics using stopped-flow spectroscopy. Computational modeling (DFT) can clarify transition states .

Q. What advanced techniques resolve contradictions in reported biological data?

  • Methodological Answer : Orthogonal assays are critical. For example, if antimicrobial activity conflicts across studies, validate via:

  • Metabolic profiling : LC-MS to assess intracellular metabolite changes.
  • Resazurin assays : Measure viability in efflux pump-overexpressing vs. knockout strains.
  • Synergy testing : Combine with sub-inhibitory doses of known antibiotics .

Q. How can synthetic routes be optimized for higher yield and purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary stoichiometry, temperature, and solvent polarity.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • HPLC-PDA : Employ C18 columns (gradient: 0.1% TFA in acetonitrile/water) to quantify impurities.
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for polymorph control .

Q. What role do weak intermolecular interactions play in stabilizing the crystal lattice?

  • Methodological Answer : Analyze Hirshfeld surfaces to quantify interactions (e.g., C–H···O/N). For the analogous compound C₁₉H₂₁NO₄, π-π stacking (interplanar distance: 3.5–4.0 Å) and hydrogen bonding (∠C–H···N = 140°) contribute to lattice stability. Use Mercury software to calculate packing coefficients and void volumes .

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